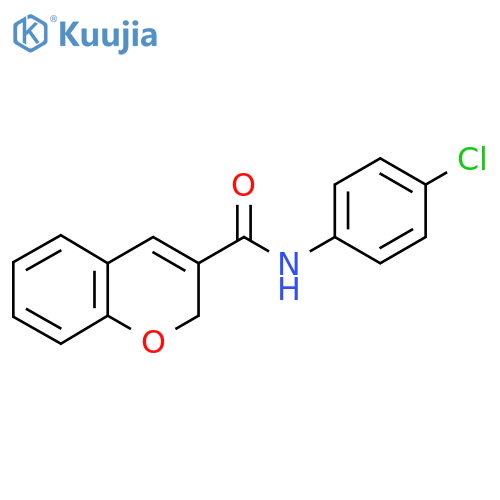

Cas no 338420-07-8 (N-(4-chlorophenyl)-2H-chromene-3-carboxamide)

N-(4-chlorophenyl)-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE

- SMR000125341

- MLS000539883

- Bionet2_000334

- BDBM49402

- cid_1475940

- HMS1364P04

- STL017603

- N-(4-chlorophenyl)-2H-1-benzopyran-3-carboxamide

- N-(4-chlorophenyl)-2H-chromene-3-carboxamide

-

- MDL: MFCD00202036

- インチ: 1S/C16H12ClNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-9H,10H2,(H,18,19)

- InChIKey: HAUSGRVPECZHPC-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)NC(C1=CC2C=CC=CC=2OC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 388

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 3.4

N-(4-chlorophenyl)-2H-chromene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB300004-100 mg |

N-(4-Chlorophenyl)-2H-chromene-3-carboxamide; . |

338420-07-8 | 100mg |

€221.50 | 2023-04-26 | ||

| Ambeed | A912930-1g |

N-(4-Chlorophenyl)-2H-chromene-3-carboxamide |

338420-07-8 | 90% | 1g |

$350.0 | 2024-04-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896109-1g |

N-(4-Chlorophenyl)-2H-chromene-3-carboxamide |

338420-07-8 | 90% | 1g |

¥2401.0 | 2023-03-29 | |

| abcr | AB300004-100mg |

N-(4-Chlorophenyl)-2H-chromene-3-carboxamide; . |

338420-07-8 | 100mg |

€283.50 | 2025-02-27 |

N-(4-chlorophenyl)-2H-chromene-3-carboxamide 関連文献

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

N-(4-chlorophenyl)-2H-chromene-3-carboxamideに関する追加情報

Recent Advances in the Study of N-(4-chlorophenyl)-2H-chromene-3-carboxamide (CAS: 338420-07-8)

N-(4-chlorophenyl)-2H-chromene-3-carboxamide (CAS: 338420-07-8) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in current biomedical research.

The compound belongs to the chromene carboxamide class, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the 4-chlorophenyl moiety in N-(4-chlorophenyl)-2H-chromene-3-carboxamide is believed to enhance its binding affinity to specific biological targets, making it a promising candidate for further investigation. Recent studies have focused on elucidating its molecular interactions and evaluating its efficacy in various disease models.

One of the key areas of research has been the compound's potential as an anticancer agent. In vitro studies have demonstrated that N-(4-chlorophenyl)-2H-chromene-3-carboxamide exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cell proliferation and survival. These findings have spurred further investigations into its structure-activity relationships (SAR) to optimize its therapeutic potential.

In addition to its anticancer properties, recent research has also explored the compound's anti-inflammatory effects. Preclinical studies have shown that N-(4-chlorophenyl)-2H-chromene-3-carboxamide can modulate the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a critical transcription factor in inflammatory responses. These effects suggest its potential utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Another notable aspect of recent research is the investigation of the compound's pharmacokinetic and pharmacodynamic properties. Studies have aimed to characterize its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability as a drug candidate. Preliminary data indicate that the compound has favorable bioavailability and metabolic stability, although further optimization may be required to enhance its therapeutic index.

Despite these promising findings, challenges remain in the development of N-(4-chlorophenyl)-2H-chromene-3-carboxamide as a therapeutic agent. Issues such as potential off-target effects, toxicity, and formulation stability need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to overcome these hurdles and advance the compound toward clinical applications.

In conclusion, N-(4-chlorophenyl)-2H-chromene-3-carboxamide (CAS: 338420-07-8) represents a promising scaffold for drug development, with demonstrated efficacy in cancer and inflammation models. Ongoing research efforts are focused on optimizing its pharmacological properties and elucidating its mechanism of action. The compound's potential to address unmet medical needs underscores the importance of continued investigation in this area. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications.

338420-07-8 (N-(4-chlorophenyl)-2H-chromene-3-carboxamide) 関連製品

- 70067-70-8(3-(naphthalen-1-yl)propanenitrile)

- 1250392-59-6(ethyl(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methylamine)

- 2229581-35-3(tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate)

- 941685-26-3(2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)

- 1138-25-6(3-(dimethylamino)propanenitrile)

- 1203686-67-2(5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])

- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)

- 2227865-48-5(rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)

- 2227204-77-3(2-Amino-4-cyclohexyl-N-methylbutanamide)

- 2171748-88-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)